d-Myo-inositol-1,4,5-trisphosphate tripotassium salt d-Myo-inositol-1,4,5-trisphosphate tripotassium salt D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain. Binding of Ins(1,4,5)P3 to the receptor results in opening of the calcium channels and an increase in intracellular calcium.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0023022
InChI: InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
SMILES: C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Molecular Formula: C6H9K6O15P3
Molecular Weight: 648.64 g/mol

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

CAS No.:

Cat. No.: VC0023022

Molecular Formula: C6H9K6O15P3

Molecular Weight: 648.64 g/mol

* For research use only. Not for human or veterinary use.

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt -

Specification

Molecular Formula C6H9K6O15P3
Molecular Weight 648.64 g/mol
IUPAC Name hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Standard InChI InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
Standard InChI Key DVOPWCOAGWTTEN-PPKFVSOLSA-H
Isomeric SMILES [C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
SMILES C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Canonical SMILES C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Appearance Assay:≥98%A lyophilized powder

Introduction

Chemical Properties and Structure

Molecular Information

D-Myo-inositol-1,4,5-trisphosphate tripotassium salt is characterized by specific chemical properties that define its behavior in biological and experimental systems:

PropertyValue
CAS Number141611-11-2
Molecular FormulaC6H12K3O15P3
Molecular Weight534.37 g/mol
Chemical StructureInositol ring with phosphate groups at positions 1, 4, and 5
AppearanceWhite crystalline solid
SolubilityHighly water-soluble

The compound consists of a myo-inositol ring (a cyclohexane with six hydroxyl groups) where three of these hydroxyl groups (at positions 1, 4, and 5) are phosphorylated. The resulting phosphate groups are neutralized by potassium ions, forming the tripotassium salt.

Structural Characteristics

The structural configuration of D-myo-inositol-1,4,5-trisphosphate tripotassium salt is critical to its biological function. The "D-myo" prefix indicates the specific stereoisomer configuration of the inositol ring, which is essential for receptor recognition. The phosphate groups at positions 1, 4, and 5 of the inositol ring are strategically positioned to interact with specific binding domains on receptor proteins .

This precise structural arrangement enables the molecule to fit into binding pockets of inositol trisphosphate receptors (IP3Rs) with high specificity and affinity. The molecular recognition between this compound and its receptors is fundamental to its signaling capabilities in biological systems .

Biological Role and Function

Second Messenger Activity

D-Myo-inositol-1,4,5-trisphosphate tripotassium salt functions primarily as a second messenger in cellular signal transduction pathways. As with its parent compound, it is instrumental in transmitting signals from cell surface receptors to intracellular targets, particularly in pathways involving G-protein coupled receptors that activate phospholipase C .

The compound's primary biological function is to trigger the release of calcium ions from internal stores, particularly from the endoplasmic reticulum. This calcium release creates a transient increase in cytosolic calcium concentration, which serves as a signal for various cellular processes. The tripotassium salt form maintains the same biological activity as the parent compound while offering improved stability for experimental applications .

Physiological Significance

The calcium mobilization mediated by D-myo-inositol-1,4,5-trisphosphate tripotassium salt contributes to numerous physiological processes, including:

  • Muscle contraction, particularly in smooth and cardiac muscle

  • Secretion of hormones and neurotransmitters

  • Cell proliferation and differentiation

  • Fertilization and embryonic development

  • Neuronal signaling and synaptic plasticity

  • Metabolic regulation

Research has demonstrated that disruptions in inositol phosphate signaling pathways can contribute to various pathological conditions, including cardiovascular disorders, neurological diseases, and certain types of cancer, underscoring the compound's significance in normal cellular function .

Mechanism of Action

Receptor Binding and Calcium Release

The mechanism of action of D-myo-inositol-1,4,5-trisphosphate tripotassium salt closely mirrors that of the parent compound. Upon generation, it diffuses through the cytoplasm and binds to specific inositol trisphosphate receptors (IP3Rs) located primarily on the endoplasmic reticulum membrane. These receptors function as calcium channels that, when activated by the compound's binding, open to release calcium ions from the endoplasmic reticulum lumen into the cytosol .

The binding of D-myo-inositol-1,4,5-trisphosphate to its receptor involves specific interactions between the phosphate groups at positions 1, 4, and 5 of the inositol ring and amino acid residues within the receptor's binding domain. This binding induces a conformational change in the receptor protein, leading to the opening of the calcium channel domain .

The resulting increase in cytosolic calcium concentration serves as a signal that activates various calcium-dependent proteins and enzymes, including calmodulin and protein kinase C, which in turn regulate numerous cellular processes .

Signal Termination and Regulation

The signaling activity of D-myo-inositol-1,4,5-trisphosphate tripotassium salt is precisely regulated through several mechanisms to ensure appropriate temporal and spatial control of calcium signaling:

  • Enzymatic degradation by specific phosphatases that dephosphorylate the molecule

  • Metabolism to higher phosphorylated forms such as inositol 1,3,4,5-tetrakisphosphate

  • Sequestration or buffering of calcium by intracellular calcium-binding proteins

  • Reuptake of calcium into the endoplasmic reticulum by calcium ATPases

These regulatory mechanisms collectively ensure that calcium signals are transient and localized, preventing potentially harmful sustained elevations in cytosolic calcium concentration .

Synthesis and Production

Laboratory Synthesis

The synthesis of D-myo-inositol-1,4,5-trisphosphate tripotassium salt typically involves chemical or chemoenzymatic approaches starting from myo-inositol or other suitable precursors. The process generally involves:

  • Selective protection of specific hydroxyl groups on the inositol ring

  • Phosphorylation of the unprotected hydroxyl groups at positions 1, 4, and 5

  • Deprotection of the remaining hydroxyl groups

  • Salt formation with potassium hydroxide or other potassium-containing reagents

Modern synthetic methods have improved the efficiency and selectivity of these reactions, allowing for the production of high-purity compounds suitable for research applications.

Test ParameterAnalytical MethodAcceptance Criteria
PurityHPLC≥95%
IdentityMass SpectrometryConfirmation of molecular weight
Salt ContentElemental AnalysisPotassium content within specified range
Water ContentKarl Fischer Titration≤5%
Biological ActivityCalcium Mobilization AssayEC50 approximately 0.1 μM

These rigorous quality control measures ensure that researchers have access to reliable and consistent material for their experimental work .

Research Applications

Calcium Signaling Studies

D-Myo-inositol-1,4,5-trisphosphate tripotassium salt is extensively used in research investigating cellular calcium signaling mechanisms. Its well-defined activity and stability make it valuable for:

  • Characterizing inositol trisphosphate receptor properties and regulation

  • Investigating calcium oscillations and waves in various cell types

  • Studying cross-talk between different calcium signaling pathways

  • Examining calcium-dependent cellular processes in normal and pathological states

Researchers often employ this compound in combination with calcium imaging techniques to visualize and quantify calcium responses in living cells .

Pharmaceutical Research

The compound is also utilized in pharmaceutical research, particularly in drug discovery efforts targeting calcium signaling pathways. Applications include:

  • Screening potential drugs that modulate inositol trisphosphate receptors

  • Investigating compounds that affect phospholipase C activity

  • Developing therapeutic approaches for diseases involving calcium signaling dysregulation

  • Studying the mechanisms of action of existing drugs that influence calcium homeostasis

The stable tripotassium salt form is particularly valuable in these applications due to its reliable activity and compatibility with various experimental systems.

Cell Biology Applications

In cell biology research, D-myo-inositol-1,4,5-trisphosphate tripotassium salt serves as a tool for investigating numerous cellular processes, including:

  • Cell division and proliferation

  • Secretory pathways and exocytosis

  • Muscle contraction mechanisms

  • Neuronal signaling and plasticity

  • Fertilization and early embryonic development

The compound is often introduced into cells through microinjection, patch pipettes, or in membrane-permeant caged forms that can be photolyzed to release active compound at specific times and locations within cells .

Comparison with Other Salt Forms

Alternative Salt Forms

D-Myo-inositol-1,4,5-trisphosphate is available in several salt forms besides the tripotassium salt, including:

Salt FormMolecular FormulaMolecular Weight (g/mol)Notable Characteristics
TripotassiumC6H12K3O15P3534.37Good stability, highly water-soluble
TrisodiumC6H12Na3O15P3486.04Widely used in research, slightly different solubility profile
HexapotassiumC6H9K6O15P3600.58Higher stability in certain buffers
LithiumC6H12Li3O15P3420.0 (approx.)Used in specific research applications
Free AcidC6H15O15P3420.10Less stable, limited solubility

Each salt form offers specific advantages for particular research applications based on differences in solubility, stability, and compatibility with experimental conditions .

Comparative Properties

The tripotassium salt form of D-myo-inositol-1,4,5-trisphosphate offers several advantages compared to other salt forms:

  • Enhanced water solubility, facilitating preparation of stock solutions

  • Good stability in aqueous solutions at physiological pH

  • Compatibility with most common buffer systems used in biological research

  • Similar biological activity to the parent compound, with EC50 values for calcium release typically around 0.1 μM

These properties make the tripotassium salt particularly suitable for research applications requiring reliable and consistent activity, though the choice of salt form may depend on specific experimental requirements and conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator